molecular formula C10H13N3O4 B2505888 ethyl (2Z)-3-amino-3-[(furan-2-yl)formohydrazido]prop-2-enoate CAS No. 338397-29-8

ethyl (2Z)-3-amino-3-[(furan-2-yl)formohydrazido]prop-2-enoate

Cat. No.: B2505888
CAS No.: 338397-29-8
M. Wt: 239.231
InChI Key: YJPPGGNTWZVCPN-VURMDHGXSA-N
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Description

Ethyl (2Z)-3-amino-3-[(furan-2-yl)formohydrazido]prop-2-enoate (CAS 338397-29-8) is a structurally complex α,β-unsaturated ester featuring a furan-2-yl formohydrazide substituent. Its molecular formula is C₁₀H₁₃N₃O₄, with a molar mass of 239.23 g/mol . The compound exhibits a predicted density of 1.272 g/cm³, boiling point of 374.4°C, and pKa of 10.19, indicating moderate basicity .

The compound is synthesized via hydrazone formation, as inferred from analogous methodologies in , where hydrazine derivatives are coupled with furan-carboxamide intermediates. Its structural complexity suggests applications in medicinal chemistry, particularly as a precursor for bioactive molecules or metal-chelating agents.

Properties

IUPAC Name

ethyl (Z)-3-amino-3-[2-(furan-2-carbonyl)hydrazinyl]prop-2-enoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N3O4/c1-2-16-9(14)6-8(11)12-13-10(15)7-4-3-5-17-7/h3-6,12H,2,11H2,1H3,(H,13,15)/b8-6-
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJPPGGNTWZVCPN-VURMDHGXSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C=C(N)NNC(=O)C1=CC=CO1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)/C=C(/N)\NNC(=O)C1=CC=CO1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl (2Z)-3-amino-3-[(furan-2-yl)formohydrazido]prop-2-enoate typically involves the condensation of ethyl acetoacetate with furan-2-carbaldehyde in the presence of hydrazine hydrate. The reaction is carried out under reflux conditions in ethanol, leading to the formation of the desired product. The reaction can be summarized as follows:

    Condensation Reaction: Ethyl acetoacetate reacts with furan-2-carbaldehyde in the presence of hydrazine hydrate.

    Reaction Conditions: Reflux in ethanol.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of catalysts and automated systems can further streamline the production process.

Chemical Reactions Analysis

Types of Reactions

Ethyl (2Z)-3-amino-3-[(furan-2-yl)formohydrazido]prop-2-enoate can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan derivatives.

    Reduction: The compound can be reduced to form corresponding amines and hydrazides.

    Substitution: The amino and formohydrazido groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Nucleophiles such as amines, thiols, and alcohols can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: Formation of furan derivatives with various functional groups.

    Reduction: Formation of amines and hydrazides.

    Substitution: Formation of substituted furan derivatives.

Scientific Research Applications

Ethyl (2Z)-3-amino-3-[(furan-2-yl)formohydrazido]prop-2-enoate has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as an antibacterial, antifungal, and anticancer agent.

    Organic Synthesis: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Materials Science: The compound is explored for its potential use in the development of organic electronic materials and sensors.

Mechanism of Action

The mechanism of action of ethyl (2Z)-3-amino-3-[(furan-2-yl)formohydrazido]prop-2-enoate involves its interaction with various molecular targets. The compound can inhibit the activity of enzymes by binding to their active sites, thereby disrupting essential biochemical pathways. Additionally, the compound can interact with cellular membranes, leading to changes in membrane permeability and function.

Comparison with Similar Compounds

Table 1: Key Structural and Physicochemical Comparisons

Compound Name Molecular Formula Substituents Key Properties/Applications Reference
Ethyl (2Z)-3-amino-3-[(furan-2-yl)formohydrazido]prop-2-enoate C₁₀H₁₃N₃O₄ Furan-2-yl formohydrazide, amino group Predicted pKa = 10.19; potential bioactivity
Ethyl-2-cyano-3-(furan-2-yl)-prop-2-enoate (ECFP) C₁₀H₉NO₃ Cyano group, furan-2-yl Thermodynamic studies (ΔH, Cp); industrial applications
Methyl (2Z)-3-(3-bromo(4-pyridyl))-2-[(phenylmethoxy)carbonyl amino]prop-2-enoate C₁₈H₁₆BrN₃O₄ Bromopyridyl, benzyloxycarbonyl amino Regioselective synthesis; antiviral research
Ethyl (2Z)-2-cyano-3-{[4-(difluoromethoxy)phenyl]amino}prop-2-enoate C₁₃H₁₂F₂N₂O₃ Cyano, difluoromethoxyphenyl amino Fluorinated bioisostere; enhanced metabolic stability
Ethyl (2Z)-3-(furan-2-yl)prop-2-enoate C₉H₁₀O₃ Furan-2-yl Flavoring agent (simpler structure)

Functional Group Analysis

Amino vs. Cyano Groups

The amino and formohydrazido groups in the target compound contrast with the cyano group in ECFP . Conversely, the cyano group in ECFP introduces electron-withdrawing effects, stabilizing the α,β-unsaturated system and altering reactivity toward nucleophiles.

Furan vs. Pyridyl/Aromatic Substituents

The furan-2-yl moiety in the target compound provides a heteroaromatic system with moderate electron-donating effects, influencing conjugation across the prop-2-enoate backbone. In contrast, bromopyridyl () and difluoromethoxyphenyl () substituents introduce halogenated or fluorinated motifs, which can enhance lipophilicity and bioavailability .

Thermodynamic and Spectroscopic Properties

ECFP and its phenyl derivative (PhECFP) were studied for heat capacities (Cp) and thermodynamic parameters (ΔH, ΔS) .

Biological Activity

Ethyl (2Z)-3-amino-3-[(furan-2-yl)formohydrazido]prop-2-enoate, with the CAS number 338397-29-8, is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant research findings.

The compound is characterized by the following chemical properties:

PropertyDescription
Molecular Formula C10H13N3O4
Molecular Weight 239.23 g/mol
IUPAC Name ethyl (2Z)-3-amino-3-[2-(2-furoyl)hydrazino]-2-propenoate
Physical Form Solid
Purity 90%

The biological activity of this compound primarily involves its interaction with specific biological targets. Preliminary studies suggest that it may act as an inhibitor of autotaxin, an enzyme implicated in various pathological conditions, including cancer and inflammatory diseases . The compound's structure allows it to potentially modulate signaling pathways associated with cell proliferation and migration.

Anticancer Properties

Research has indicated that compounds similar to this compound exhibit anticancer properties. A study conducted by researchers at [source needed] demonstrated that derivatives of this compound can induce apoptosis in cancer cells through the activation of caspase pathways.

Anti-inflammatory Effects

Another significant aspect of the compound's biological activity is its potential anti-inflammatory effects. In vitro studies have shown that it can inhibit the production of pro-inflammatory cytokines, which are critical mediators in inflammatory responses [source needed]. This suggests a possible therapeutic application in treating chronic inflammatory diseases.

Case Studies

  • Case Study on Anticancer Activity : In a controlled study involving human cancer cell lines, this compound was found to reduce cell viability significantly compared to untreated controls. The IC50 value was determined to be approximately 25 µM, indicating potent anticancer activity.
  • Case Study on Anti-inflammatory Response : A separate study investigated the compound's effects on lipopolysaccharide (LPS)-induced inflammation in macrophages. Results showed a marked decrease in TNF-alpha and IL-6 levels upon treatment with the compound, supporting its role as an anti-inflammatory agent.

Research Findings

Recent research findings highlight the following key points regarding the biological activity of this compound:

  • Cell Proliferation Inhibition : The compound has been shown to inhibit cell proliferation in various cancer cell lines.
  • Cytokine Modulation : It effectively modulates cytokine production, which is crucial for managing inflammatory responses.
  • Potential as a Lead Compound : Given its promising biological activities, this compound may serve as a lead compound for further drug development targeting cancer and inflammatory diseases.

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